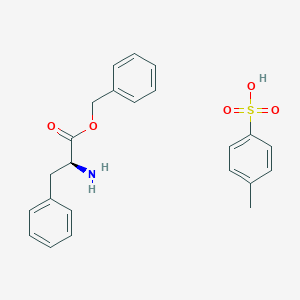

L-phenylalanine benzyl ester p-toluenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZGBBIPWXUQST-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

962-39-0 (Parent) | |

| Record name | O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-78-9 | |

| Record name | L-Phenylalanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Phenylalanine Benzyl Ester p-Toluenesulfonate: A Comprehensive Technical Guide for Advanced Research and Development

This guide provides an in-depth exploration of L-phenylalanine benzyl ester p-toluenesulfonate, a critical reagent in synthetic organic chemistry and pharmaceutical development. We will delve into its fundamental properties, synthesis, characterization, and key applications, with a focus on the underlying scientific principles and best practices for its use in a research and development setting. The CAS number for this compound is 1738-78-9 .[1][2][3][4][5][6]

Compound Profile and Physicochemical Properties

This compound is the tosylate salt of the benzyl ester of L-phenylalanine. This salt form enhances the stability and handling of the otherwise less stable free amino acid ester. The presence of the tosylate counterion also improves its solubility in organic solvents, a crucial factor for its utility in various synthetic protocols.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1738-78-9 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₇NO₂ · C₇H₈O₃S (or C₂₃H₂₅NO₅S) | [1][2][3][4] |

| Molecular Weight | 427.51 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [2][4][5] |

| Melting Point | 143-150 °C; 155-158°C; 166-172 °C | [2][4][5] |

| Optical Rotation | [α]D20 = -5.0 to -7.0° (c=2, methanol); -7 ± 1º (c=1, 80% Acetic Acid) | [2][4] |

| Purity | ≥ 95% to ≥ 98% (HPLC) | [2][4] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. | [8] |

Note: The reported melting point range can vary between suppliers, likely due to differences in purity and crystalline form.

Synthesis and Purification: A Mechanistic Perspective

The most common and efficient method for the preparation of this compound is the Fischer-Speier esterification.[9] This acid-catalyzed reaction involves the treatment of L-phenylalanine with benzyl alcohol in the presence of p-toluenesulfonic acid. The acid serves a dual purpose: it protonates the carboxylic acid group of the amino acid, activating it towards nucleophilic attack by benzyl alcohol, and it provides the tosylate counterion for the final salt product.[10]

A critical aspect of this synthesis is the removal of water, a byproduct of the esterification, to drive the reaction to completion. This is typically achieved by azeotropic distillation using a suitable solvent.[9][10] Historically, hazardous solvents like benzene and carbon tetrachloride were used.[9] However, modern, safer protocols advocate for the use of solvents like cyclohexane, which forms a low-boiling azeotrope with water and minimizes the risk of racemization that can occur at higher temperatures with solvents like toluene.[9][10]

Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-phenylalanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1-1.2 eq), benzyl alcohol (~5 eq), and cyclohexane.

-

Azeotropic Reflux: Heat the reaction mixture to reflux. The water-cyclohexane azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product. Continue reflux until no more water is collected.

-

Precipitation: Cool the reaction mixture to room temperature. Add ethyl acetate to induce the precipitation of the tosylate salt.[10]

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the collected solid with a suitable solvent (e.g., cold ethyl acetate or diethyl ether) to remove residual benzyl alcohol and other impurities.

-

Drying: Dry the purified product under vacuum to obtain the final this compound.

Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful application. A combination of analytical techniques should be employed.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric excess determination. | A single major peak corresponding to the product. Chiral HPLC can be used to confirm enantiomeric purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation. | The spectra should show characteristic peaks for the phenyl, benzyl, and tosyl groups, as well as the amino acid backbone. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for the ester carbonyl, amine salt, and sulfonate groups. |

| Melting Point Analysis | Purity assessment. | A sharp melting point range consistent with literature values. |

| Optical Rotation | Confirmation of stereochemistry. | A specific rotation value consistent with the L-enantiomer. |

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a protected amino acid derivative, particularly in peptide synthesis.[4][5][] The benzyl ester group effectively protects the carboxylic acid functionality, preventing its participation in unwanted side reactions during peptide bond formation.[5] This protection is crucial for the stepwise and controlled assembly of peptide chains.

Role in Peptide Synthesis

Caption: The role of this compound in peptide synthesis.

Beyond peptide synthesis, this compound serves as a versatile building block in the synthesis of various pharmaceuticals and bioactive molecules, particularly those targeting neurological disorders.[4][12] Its application extends to the development of novel therapeutic agents and in neuropharmacology research.[4] For instance, L-phenylalanine benzyl ester has been investigated for its anti-sickling properties in erythrocytes.[13] The ester is hydrolyzed within the red blood cells to L-phenylalanine and benzyl alcohol, both of which inhibit the gelation of deoxyhemoglobin S.[13]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][15]

-

Handling: Avoid creating dust.[14][16] Ensure adequate ventilation.[14][16] Avoid contact with skin, eyes, and clothing.[14][16]

-

Storage: Store in a cool, dry, and well-ventilated area.[15][16] Keep the container tightly closed and stored under an inert atmosphere, as it can be air-sensitive.[14][16] Recommended long-term storage is at 2-8°C.[2][4]

-

In case of exposure:

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information.[14][15][16]

Conclusion

This compound is a cornerstone reagent for researchers and scientists in organic synthesis and drug development. Its enhanced stability, solubility, and role as a protected amino acid make it an invaluable tool. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

- ChemBK.

- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.

- CP Lab Safety.

- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. [Link]

- Organic Syntheses. Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. [Link]

- MySkinRecipes.

- J&K Scientific LLC.

- ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]

- MySkinRecipes.

- PubChem. L-Phenylalanine. [Link]

- Asakura, T., et al. (1987). Mode of transport and possible mechanism of action of L-phenylalanine benzyl ester as an anti-sickling agent. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 927(2), 209-216. [Link]

Sources

- 1. This compound | 1738-78-9 [sigmaaldrich.com]

- 2. 1738-78-9 this compound salt AKSci J99121 [aksci.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [myskinrecipes.com]

- 6. 1738-78-9 this compound salt AKSci I498 [aksci.com]

- 7. innospk.com [innospk.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. air.unimi.it [air.unimi.it]

- 12. jk-sci.com [jk-sci.com]

- 13. Mode of transport and possible mechanism of action of L-phenylalanine benzyl ester as an anti-sickling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.es [fishersci.es]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

L-phenylalanine benzyl ester p-toluenesulfonate molecular weight

An In-Depth Technical Guide to L-Phenylalanine Benzyl Ester p-Toluenesulfonate

Abstract

This compound is a critical intermediate in the fields of peptide synthesis and pharmaceutical development. This guide provides a comprehensive technical overview of its core attributes, including its physicochemical properties, synthesis, and analytical validation. We delve into the causality behind synthetic and analytical methodologies, offering field-proven insights for researchers, scientists, and drug development professionals. This document serves as a practical resource, emphasizing experimental integrity and providing detailed protocols for immediate application.

Introduction: The Strategic Importance of a Protected Amino Acid

In the intricate world of synthetic chemistry, particularly in the assembly of peptides and complex pharmaceutical agents, the precise control of reactive functional groups is paramount. L-Phenylalanine, an essential amino acid, is a frequent building block in these syntheses. However, its native structure, containing both a reactive carboxylic acid and an amino group, necessitates a protection strategy to ensure selective reactivity.

This compound (L-Phe-OBzl·TosOH) represents an elegant and highly effective solution. It serves two primary functions:

-

Carboxyl Group Protection: The carboxylic acid is converted into a benzyl ester. The benzyl group is a robust protecting group that is stable under various reaction conditions, yet it can be readily removed under specific, mild conditions (typically hydrogenolysis), ensuring the integrity of the final molecule.

-

Enhanced Handling and Solubility: The formation of a p-toluenesulfonate (tosylate) salt with the free amino group significantly improves the compound's crystallinity, making it a stable, easy-to-handle solid.[1][2] This salt form also enhances solubility in various organic solvents, a crucial factor for its use in synthesis.[2][][4]

This dual-functionality makes L-Phe-OBzl·TosOH a preferred choice in both solution-phase and solid-phase peptide synthesis, as well as in the development of novel therapeutics targeting a range of conditions, including neurological disorders.[2]

Physicochemical & Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1738-78-9 | [2][5][6][7] |

| Molecular Formula | C₂₃H₂₅NO₅S or C₁₆H₁₇NO₂ · C₇H₈O₃S | [2][5][6][7] |

| Molecular Weight | 427.51 g/mol | [2][6][7][8][9] |

| Appearance | White to off-white crystalline powder/solid | [1][2][7] |

| Melting Point | 143-172 °C (range varies by purity) | [2][7] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, acetone, and dichloromethane.[1][] | [1][] |

| Optical Rotation | [α]D²⁰ = -5.0 to -7.0° (c=2 in methanol) or -7 ± 1º (c=1 in 80% Acetic Acid) | [2][7] |

The molecular formula is often represented as the salt C₁₆H₁₇NO₂ · C₇H₈O₃S, which clearly distinguishes the amino acid ester component from the tosylate counterion.[2][5][7] This distinction is crucial for understanding its stoichiometry and reactivity.

Synthesis Protocol: Fischer-Speier Esterification

The most common and efficient method for preparing this compound is a direct Fischer-Speier esterification.[10][11] This one-step process involves reacting L-phenylalanine with benzyl alcohol in the presence of p-toluenesulfonic acid (TsOH). The TsOH serves a dual role: it acts as the acid catalyst for the esterification and subsequently forms the crystalline salt with the product.

The Causality Behind Reagent and Solvent Choice

A critical aspect of this synthesis is the removal of water, a byproduct of the esterification, which drives the reaction equilibrium towards the product. This is achieved by azeotropic distillation.

-

Solvent Selection: Historically, hazardous solvents like benzene and carbon tetrachloride were used.[10][11] However, due to their toxicity, safer alternatives are now standard practice. Cyclohexane is an excellent choice because its water azeotrope has a boiling point and composition similar to that of benzene, allowing for efficient water removal without requiring excessively high temperatures that could lead to racemization.[11] Toluene, while a common solvent, can cause significant racemization of the chiral center, particularly for sensitive amino acids, due to its higher boiling point.[10][11]

-

Stoichiometry: A slight excess of p-toluenesulfonic acid (approx. 1.2 equivalents) is used to ensure complete catalysis and salt formation.[11] A larger excess of benzyl alcohol (approx. 5 equivalents) helps to drive the reaction forward.[11]

Experimental Workflow Diagram

Caption: Fischer-Speier synthesis workflow.

Step-by-Step Laboratory Protocol

-

Apparatus Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: To the flask, add L-phenylalanine (1 equiv.), p-toluenesulfonic acid monohydrate (1.2 equiv.), benzyl alcohol (5 equiv.), and cyclohexane in sufficient volume to allow for efficient stirring and reflux.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 4-6 hours or until no more water is collected.[11]

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature.

-

Isolation: Add ethyl acetate to the cooled mixture and stir vigorously for at least one hour to induce precipitation of the tosylate salt.[11]

-

Filtration and Drying: Collect the white solid product by vacuum filtration, wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove residual benzyl alcohol, and dry the product under vacuum.

Analytical Validation: A Self-Validating System

Ensuring the purity and identity of this compound is critical for its use in GMP environments and sensitive research. A multi-pronged analytical approach provides a self-validating system.

Key Quality Control Assays

| Analysis Method | Parameter Measured | Significance |

| HPLC (High-Performance Liquid Chromatography) | Chemical Purity (%) | Quantifies the presence of the main compound versus impurities (e.g., unreacted starting materials). |

| Chiral HPLC | Enantiomeric Purity / Excess (% e.e.) | Confirms the stereochemical integrity of the L-enantiomer, crucial for biological activity. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural Confirmation | Verifies the chemical structure by identifying the characteristic protons of the phenylalanine, benzyl, and tosyl groups. |

| Melting Point | Purity Indication | A sharp melting point within the specified range indicates high purity. |

| Optical Rotation | Stereochemical Identity | Confirms the presence of the correct enantiomer (L-form gives a negative rotation).[7] |

Quality Control Workflow

Caption: Quality control validation workflow.

Applications in Drug Development and Research

The utility of this compound extends across several high-value scientific domains.

-

Peptide Synthesis: It is a cornerstone reagent for introducing a phenylalanine residue into a growing peptide chain. The tosylate salt is often used directly in solution-phase synthesis or can be converted to the free base for use in solid-phase peptide synthesis (SPPS).

-

Pharmaceutical Intermediates: The compound serves as a key starting material or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[2] Its chirality is transferred to the final drug molecule, which is often essential for therapeutic efficacy.

-

Protein Engineering: Researchers use this and similar protected amino acids to modify proteins, enhancing their stability, bioactivity, or to introduce non-natural functionalities for advanced biopharmaceutical applications.[2]

-

Neurobiology Research: As a derivative of phenylalanine, a precursor to neurotransmitters, it is utilized in studies related to neurotransmitter synthesis and brain function.[2]

Storage and Handling

To maintain the integrity and purity of this compound, proper storage is essential.

-

Temperature: Store in a cool environment, typically between 2-8°C, to minimize degradation over time.[2][7]

-

Atmosphere: Keep the container tightly sealed to protect it from moisture and atmospheric contaminants.

-

Safety: While toxicity data is limited, standard laboratory safety procedures should be followed. Avoid direct contact with skin and eyes, and use appropriate personal protective equipment (PPE).[1]

Conclusion

This compound is more than just a chemical reagent; it is a meticulously designed tool that enables precision and efficiency in advanced chemical synthesis. Its properties as a stable, crystalline solid with a protected carboxyl group make it invaluable for drug development professionals and peptide chemists. By understanding the rationale behind its synthesis and the rigorous analytical methods used for its validation, researchers can confidently incorporate this high-purity building block into their workflows, accelerating the discovery and development of novel therapeutics.

References

- ChemBK.

- Bolchi, C. et al. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.

- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. [Link]

- CP Lab Safety.

- Abound.

- Seedion.

- Organic Syntheses. Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. [Link]

- MySkinRecipes.

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. This compound | 1738-78-9 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 1738-78-9 this compound salt AKSci J99121 [aksci.com]

- 8. This compound - 氨基酸 - 西典实验 [seedior.com]

- 9. This compound [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

- 11. air.unimi.it [air.unimi.it]

L-Phenylalanine Benzyl Ester p-Toluenesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate field of peptide chemistry and drug development, the precise control of reactive functional groups is paramount. L-Phenylalanine benzyl ester p-toluenesulfonate serves as a critical building block in this domain, offering a stable, crystalline, and highly pure form of L-phenylalanine with its carboxylic acid moiety protected by a benzyl group.[1][2] This protection strategy is fundamental to the stepwise assembly of peptide chains, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.[3] This in-depth technical guide provides a comprehensive overview of the structure, synthesis, characterization, and applications of this compound, with a focus on the underlying chemical principles and practical considerations for its use in research and development.

The Molecular Architecture: Structure and Functionality

This compound is an organic salt composed of two ionic components: the L-phenylalanine benzyl ester cation and the p-toluenesulfonate anion.

Caption: Ionic structure of this compound.

The benzyl ester group provides a robust protecting group for the carboxylic acid of phenylalanine. This protection is crucial during peptide coupling reactions, where a free carboxylic acid would interfere with the desired amide bond formation. The p-toluenesulfonate counter-ion is not merely an inert spectator; it imparts several advantageous properties to the compound. It facilitates the isolation and purification of the product as a stable, crystalline solid, which is often easier to handle and store than the corresponding free base or hydrochloride salt.[4]

Synthesis: The Fischer-Speier Esterification Approach

The most common and efficient method for preparing this compound is the Fischer-Speier esterification.[5][6] This method involves the direct esterification of L-phenylalanine with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid.[4][6] The p-toluenesulfonic acid serves a dual role: it acts as a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by benzyl alcohol, and it also serves as the counter-ion for the final product salt.[7]

A critical aspect of this reaction is the removal of water, a byproduct of the esterification, to drive the equilibrium towards the product side.[5][6] This is typically achieved by azeotropic distillation using a suitable solvent.[4][5] The choice of solvent is crucial to prevent racemization of the chiral center of the amino acid. While historically, solvents like benzene and carbon tetrachloride were used, safer alternatives such as cyclohexane are now preferred.[4][5] Toluene, although a common azeotroping agent, can lead to racemization due to its higher boiling point.[5]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound, adapted from literature procedures.[4]

Materials:

-

L-Phenylalanine

-

Benzyl alcohol (5 equivalents)

-

p-Toluenesulfonic acid monohydrate (1.2 equivalents)

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-phenylalanine, benzyl alcohol, p-toluenesulfonic acid monohydrate, and cyclohexane.

-

Heat the mixture to reflux and continue heating for approximately 4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate to the cooled mixture and stir for 1 hour to induce precipitation of the product.

-

Collect the white solid precipitate by filtration.

-

Wash the solid with a small amount of cold ethyl acetate to remove residual benzyl alcohol and p-toluenesulfonic acid.

-

Dry the product under vacuum to yield this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of physical and spectroscopic methods.

| Property | Typical Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 166-172 °C[1] |

| Molecular Formula | C₂₃H₂₅NO₅S[8] |

| Molecular Weight | 427.51 g/mol [2][8] |

| Optical Rotation | [α]D20 = -7 ± 1º (c=1 in 80% Acetic Acid)[1] |

| Purity (HPLC) | ≥ 98%[1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the phenylalanine and benzyl groups, the benzylic protons of the ester, the methine and methylene protons of the phenylalanine backbone, and the methyl protons of the p-toluenesulfonate group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C=O stretching of the ester, and the S=O stretching of the sulfonate group.

Applications in Peptide Synthesis

The primary application of this compound is as a carboxyl-protected amino acid in peptide synthesis.[2][3] The benzyl ester is stable to the conditions used for the removal of common N-terminal protecting groups such as Fmoc and Boc.

Caption: Role of benzyl ester protection in peptide synthesis.

Once the peptide chain has been fully assembled, the benzyl ester can be readily cleaved by catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst) to reveal the free C-terminal carboxylic acid. This deprotection method is orthogonal to many other protecting groups used in peptide synthesis, allowing for the selective unmasking of the C-terminus at the desired stage.[3]

Conclusion

This compound is a cornerstone reagent in the synthesis of peptides and other complex organic molecules. Its synthesis via Fischer-Speier esterification is a well-established and efficient process, with careful consideration of solvent choice being critical for maintaining enantiomeric purity. The p-toluenesulfonate salt form offers significant advantages in terms of stability, crystallinity, and ease of handling. A thorough understanding of its properties and reactivity is essential for researchers and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

References

- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. Retrieved from [https://air.unimi.it/retrieve/handle/2434/496033/800147/Articolo Pallavicini et al.pdf]([Link] Pallavicini et al.pdf)

- ChemBK. (2024). This compound.

- MySkinRecipes. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Peptide Synthesis: The Importance of L-Phenylalanine Benzyl Ester Hydrochloride.

- ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.

- toluenesulfonicacid-ptbba. (2024). Mechanism of p-Toluenesulfonic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]

- 8. scbt.com [scbt.com]

L-Phenylalanine Benzyl Ester p-Toluenesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of L-phenylalanine benzyl ester p-toluenesulfonate, a critical building block in synthetic organic chemistry. Drawing upon established methodologies and spectral data, this document serves as a practical resource for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, purification, and diverse applications.

Introduction: The Strategic Importance of a Protected Amino Acid

This compound is a salt of the benzyl ester of the essential amino acid L-phenylalanine with p-toluenesulfonic acid. Its significance in the laboratory stems from the strategic protection of the carboxylic acid group of L-phenylalanine as a benzyl ester. This protection is crucial in multi-step syntheses, particularly in peptide chemistry, where it prevents the carboxylic acid from undergoing unwanted reactions during peptide bond formation. The p-toluenesulfonate (tosylate) counter-ion confers crystallinity to the otherwise often oily free amine, facilitating its handling, purification, and storage. This guide will delve into the technical details that underpin the utility of this versatile compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use. These properties are summarized in the table below, compiled from various chemical suppliers and scientific literature.

| Property | Value | References |

| Molecular Formula | C₂₃H₂₅NO₅S | [1][2] |

| Molecular Weight | 427.51 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 169-172 °C | [3][4] |

| Optical Rotation | [α]D²⁵ = -7.48° (c=1, MeOH) | [3] |

| Solubility | Soluble in some organic solvents such as ethanol, acetone, and dichloromethane. |

Spectroscopic Profile

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides a detailed map of the hydrogen atoms within the molecule. The expected chemical shifts for the L-enantiomer in DMSO-d₆ are as follows: a singlet for the methyl protons of the tosylate group around 2.27 ppm, methylene protons of the benzyl group as a singlet around 5.14 ppm, and aromatic protons from both the phenylalanine and tosylate moieties in the range of 6.66-7.48 ppm. The methine proton of the amino acid backbone typically appears around 4.26 ppm.[3]

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the carbon framework of the molecule. Based on analogous structures, the carbonyl carbon of the ester is expected to appear around 171 ppm. The aromatic carbons will resonate in the region of 125-145 ppm, while the aliphatic carbons of the amino acid backbone and the benzyl group will be found at higher field strengths.[5]

Infrared (IR) Spectroscopy: The IR spectrum is instrumental in identifying the functional groups present. Key absorption bands are expected for the N-H stretching of the primary amine salt (around 3000-3300 cm⁻¹), the C=O stretching of the ester (around 1730-1750 cm⁻¹), the S=O stretching of the sulfonate group (around 1150-1250 cm⁻¹ and 1000-1080 cm⁻¹), and C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.[6]

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the free ester, the molecular ion peak [M+H]⁺ would be expected around m/z 256.13.[7]

Synthesis: A Robust and Optimized Protocol

The most common and efficient method for the preparation of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction between L-phenylalanine and benzyl alcohol is driven to completion by the removal of water, typically through azeotropic distillation. The following protocol is adapted from a peer-reviewed procedure that utilizes a safer solvent, cyclohexane, in place of more hazardous alternatives like benzene.[3]

Fischer-Speier Esterification Workflow

Caption: Fischer-Speier esterification workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine L-phenylalanine (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).[3]

-

Esterification: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing for approximately 4 hours, or until no more water is collected.[3]

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Add ethyl acetate (80 mL) to the cooled mixture and stir for 1 hour to induce precipitation.[3]

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold ethyl acetate or diethyl ether to remove any residual benzyl alcohol or p-toluenesulfonic acid.

-

Dry the product under vacuum to yield this compound as a white crystalline solid. A typical yield for this procedure is around 94%.[3]

-

Causality Behind Experimental Choices:

-

Excess Benzyl Alcohol: Using an excess of benzyl alcohol shifts the reaction equilibrium towards the product side, maximizing the yield of the ester.

-

Azeotropic Removal of Water: The removal of water is critical as the reaction is reversible. The Dean-Stark apparatus efficiently removes water, preventing the hydrolysis of the ester back to the starting materials.

-

Cyclohexane as Solvent: Cyclohexane forms a low-boiling azeotrope with water, allowing for its removal at a relatively low temperature, which helps to minimize potential side reactions and racemization. It is also a safer alternative to benzene.[3]

-

Precipitation with Ethyl Acetate: The product is sparingly soluble in ethyl acetate, allowing for its effective precipitation and separation from the reaction mixture.

Applications in Synthetic Chemistry

The unique structural features of this compound make it a valuable tool in several areas of synthetic chemistry.

Peptide Synthesis

The primary application of this compound is in peptide synthesis, particularly in the solution-phase synthesis of peptides. The benzyl ester serves as a robust protecting group for the carboxylic acid functionality of the phenylalanine residue.

Caption: General workflow for the use of this compound in solution-phase peptide synthesis.

The benzyl ester is stable to the basic conditions often used for the removal of N-terminal protecting groups like Fmoc, but it can be readily cleaved under mild conditions, such as catalytic hydrogenation, which preserves the integrity of the peptide backbone.

Chiral Resolving Agent

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. L-phenylalanine benzyl ester, being an enantiomerically pure amine, can be used as a resolving agent for racemic carboxylic acids. The principle behind this application is the formation of diastereomeric salts with different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8][9]

General Protocol for Chiral Resolution:

-

Salt Formation: Dissolve the racemic carboxylic acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of this compound in a suitable solvent (e.g., ethanol or methanol).

-

Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.

-

Isolation: Collect the crystals by filtration.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (to neutralize the tosylate) and then an acid to protonate the carboxylic acid and liberate the resolved enantiomer of the carboxylic acid. The L-phenylalanine benzyl ester can then be recovered and potentially reused.

Conclusion

This compound is a cornerstone reagent for chemists engaged in the synthesis of complex organic molecules and peptides. Its well-defined properties, straightforward synthesis, and versatility in protecting group strategies and chiral resolutions underscore its importance. This guide has provided a comprehensive overview of its key characteristics and applications, complete with detailed, field-proven protocols. By understanding the principles behind its use, researchers can confidently and effectively incorporate this valuable building block into their synthetic endeavors.

References

- 1H and 13C NMR spectra of compound 2a. (n.d.).

- L-Phenylalanine benzyl ester hydrochloride(2462-32-0) MS spectrum. (n.d.).

- L-Phenylalanine benzyl ester hydrochloride(2462-32-0)IR1. (n.d.).

- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Monatshefte für Chemie - Chemical Monthly, 148(10), 1843–1851.

- This compound salt | CAS 1738-78-9. (n.d.).

- This compound | 1738-78-9. (n.d.).

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.).

- Chiral resolution. (2023, December 1). In Wikipedia.

- Recrystallization solvent for boc-L-Phenylalanine. (2019, October 19).

- L-Phenylalanine(63-91-2) 13C NMR spectrum. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.

- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2013). Molecules, 18(12), 14699–14709.

- Racemic Mixtures Separation Of Enantiomers. (n.d.).

- 1738-78-9 this compound salt. (n.d.).

- Recrystallization method of L-phenylalanine crude product. (2015).

- Application Notes and Protocols for the Chiral Resolution of Racemic 1-Phenyl-2-pentanol. (n.d.).

- FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. (n.d.).

- L -Phenylalanine benzyl ester = 99.0 AT 2462-32-0. (n.d.).

- This compound, 95%, Thermo Scientific 5 g. (n.d.).

- D-Phenylalanine Benzyl Ester p-Toluenesulfonate, min 98%, 100 grams. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 1738-78-9 [sigmaaldrich.com]

- 3. air.unimi.it [air.unimi.it]

- 4. 1738-78-9 this compound salt AKSci I498 [aksci.com]

- 5. rsc.org [rsc.org]

- 6. L-Phenylalanine benzyl ester hydrochloride(2462-32-0) IR Spectrum [chemicalbook.com]

- 7. L-Phenylalanine benzyl ester hydrochloride(2462-32-0) MS [m.chemicalbook.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. jackwestin.com [jackwestin.com]

Solubility Profile of L-Phenylalanine Benzyl Ester p-Toluenesulfonate: A Senior Application Scientist’s Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylalanine benzyl ester p-toluenesulfonate is a critical intermediate in peptide synthesis and the development of complex chiral molecules.[1] Its utility is intrinsically linked to its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We will delve into the theoretical underpinnings that govern its solubility, synthesize qualitative data from existing literature, and present a robust, field-proven protocol for its quantitative determination. This document is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively work with this important compound.

Introduction: The Compound in Context

This compound (Phe-OBzl·TosOH) is the tosylate salt of the benzyl ester of L-phenylalanine. This salt form is frequently preferred in synthesis for several key reasons:

-

Protection: The benzyl ester group protects the carboxylic acid moiety of phenylalanine, allowing for selective reactions at the amino group during peptide bond formation.

-

Stability and Handling: The tosylate salt form often results in a stable, crystalline solid with a well-defined melting point, making it easier to handle, purify, and store compared to the free amino acid ester.[1][2]

-

Enhanced Properties: Salt formation can favorably alter the physicochemical properties of the parent molecule, including its solubility profile, which is a critical factor in both reaction engineering and formulation chemistry.[2][3]

Understanding the solubility of Phe-OBzl·TosOH is not merely an academic exercise. It dictates the choice of solvent systems for synthesis and purification, influences reaction kinetics, and is a cornerstone for developing formulations for preclinical and clinical studies.

Physicochemical Properties

A foundational understanding of a compound's physical properties is prerequisite to any solubility analysis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₇NO₂·C₇H₈O₃S | [2] |

| Molecular Weight | 427.5 g/mol | [2] |

| Appearance | White solid / powder | [1][2] |

| Melting Point | 166-172 °C | [2] |

| CAS Number | 1738-78-9 | [2] |

Theoretical Principles Governing Solubility

The solubility of Phe-OBzl·TosOH is a multifactorial phenomenon governed by the interplay between its ionic and organic components and the properties of the solvent. The molecule is comprised of the L-phenylalanine benzyl ester cation and the p-toluenesulfonate (tosylate) anion.

The "Like Dissolves Like" Paradigm

-

Polar, Protic Solvents: Solvents like water, methanol, ethanol, and acetic acid are capable of hydrogen bonding and have high dielectric constants. These solvents are expected to effectively solvate both the cation and the anion through ion-dipole interactions and hydrogen bonds with the ammonium group (N-H) of the cation and the sulfonate group (S=O) of the anion. Indeed, the compound's use in methanolic and acetic acid solutions for optical rotation measurements confirms its solubility in these media.[2][4]

-

Polar, Aprotic Solvents: Solvents such as DMSO and DMF can accept hydrogen bonds and have significant dipole moments, suggesting they would also be effective at dissolving this salt.

-

Nonpolar Solvents: Solvents like cyclohexane, hexane, and toluene lack the ability to form strong interactions with the ionic components of the salt. Consequently, the solubility in these solvents is expected to be very low. This is strongly supported by its synthesis, where the product is precipitated from a cyclohexane reaction mixture by the addition of ethyl acetate, a solvent of moderate polarity.[1]

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[5] This principle can be leveraged to prepare supersaturated solutions for crystallization or to increase concentrations for a reaction. For L-phenylalanine, the parent amino acid, solubility in water demonstrably increases with temperature.[5] It is highly probable that the tosylate salt exhibits similar behavior in polar solvents.

Effect of pH

The solubility of amino acids and their derivatives is highly dependent on pH.[6] While Phe-OBzl·TosOH is a salt of a strong acid (p-toluenesulfonic acid) and a weakly basic amine, the pH of the medium can still influence the equilibrium. In highly basic solutions, the ammonium cation could be deprotonated to the free amine (L-phenylalanine benzyl ester). This neutral, more organic-soluble species might have different solubility characteristics than the salt form, potentially leading to phase changes. Conversely, in strongly acidic solutions, the equilibrium will heavily favor the protonated salt form.

The Role of the Constituent Ions

-

L-Phenylalanine Benzyl Ester Cation: This ion possesses a significant nonpolar character due to the two phenyl rings (one from phenylalanine's side chain and one from the benzyl ester). This large hydrophobic surface area limits its solubility in water but enhances it in organic solvents compared to simpler amino acid esters.[6][7]

-

p-Toluenesulfonate Anion: The tosylate anion is a large, charge-diffuse anion. Its presence helps to form a stable crystal lattice but also contributes to the overall solubility in polar media.

The interplay of these factors is visually summarized in the logical relationship diagram below.

Caption: Factors influencing the solubility of Phe-OBzl·TosOH.

Qualitative Solubility Profile

While quantitative public data is scarce, a qualitative profile can be constructed from synthesis and analysis procedures found in the literature.

| Solvent / System | Solubility | Rationale / Evidence | Source(s) |

| Methanol | Soluble | Used as a solvent for optical rotation measurements (c=2). | [4] |

| 80% Acetic Acid | Soluble | Used as a solvent for optical rotation measurements (c=1). | [2] |

| Cyclohexane | Very Low | Used as a reaction solvent from which the product precipitates. | [1] |

| Ethyl Acetate | Low | Used as an anti-solvent to induce precipitation of the product. | [1] |

| Water | Likely Sparingly Soluble | The large hydrophobic groups suggest limited aqueous solubility, though the salt character ensures some dissolution. | [6][7] |

| Toluene | Very Low | Similar nonpolar character to cyclohexane. | [1] |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain reliable, quantitative solubility data, a rigorously controlled experimental protocol is necessary. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[8]

Principle

This method measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid solute at a specific temperature.[9]

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of Phe-OBzl·TosOH to a vial (e.g., 20-50 mg). The key is to ensure solid material remains undissolved at the end of the experiment.

-

Causality: An excess of solid is required to ensure the solution becomes saturated and reaches equilibrium with the solid phase.[8]

-

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Shake at a moderate speed (e.g., 150 rpm) for a predetermined time.

-

Causality: A 24-hour period is often sufficient to reach equilibrium.[8] For compounds that may undergo phase changes or have slow dissolution kinetics, a time-course study (e.g., sampling at 24, 48, and 72 hours) is essential to confirm that the concentration has reached a plateau. This self-validates that equilibrium has been achieved.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Causality: This step minimizes the amount of undissolved solid that could be drawn during sampling, which would artificially inflate the measured solubility.

-

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration is a critical self-validating step to ensure that only the dissolved solute is analyzed. The filter material must be chemically inert to the solvent to prevent leaching of extractables.

-

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve).

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of Phe-OBzl·TosOH.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor

The entire workflow is depicted in the diagram below.

Caption: Shake-Flask method workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding can be derived from fundamental chemical principles and qualitative observations from the literature. The compound is a classic example of a pharmaceutical salt whose solubility is dictated by a balance between its large hydrophobic regions and its ionic character. It is readily soluble in polar protic solvents like methanol and acetic acid, but poorly soluble in nonpolar media like cyclohexane. For drug development professionals requiring precise data, the standardized shake-flask protocol detailed herein provides a reliable and self-validating system for generating the necessary quantitative values to guide process development, purification, and formulation activities.

References

- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. AIR Unimi.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem Compound Database.

- Gao, J., et al. (2011). Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate.

- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences.

- Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Serajuddin, A. T. M. (2016). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- National Center for Biotechnology Information. (n.d.). Phenyl p-toluenesulfonate. PubChem Compound Database.

- Science.gov. (n.d.). factors affecting solubility. Science.gov.

- Kumar, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 1738-78-9 this compound salt AKSci J99121 [aksci.com]

- 5. researchgate.net [researchgate.net]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Melting Point of L-Phenylalanine Benzyl Ester p-Toluenesulfonate

This guide provides a comprehensive technical overview of the melting point of L-phenylalanine benzyl ester p-toluenesulfonate, a critical parameter for its identification, purity assessment, and application in pharmaceutical and biochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for accurate melting point determination, moving beyond a simple statement of the value to explain the causality behind experimental choices and to establish self-validating analytical systems.

Introduction: The Significance of a Melting Point

This compound is a key intermediate in peptide synthesis and drug development, serving as a protected form of the essential amino acid L-phenylalanine.[1] Its enhanced solubility and stability make it a valuable building block.[1] The melting point of a crystalline solid is a fundamental physical property that provides a dual insight: it serves as a criterion for identification and a sensitive indicator of purity. For a pure, crystalline organic compound, the melting transition occurs over a narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.

Physicochemical Properties and Reported Melting Points

This compound is a white solid powder with the chemical formula C₂₃H₂₅NO₅S.[2][3] It is soluble in organic solvents such as ethanol, acetone, and dichloromethane. The accurate determination of its melting point is crucial for quality control and to ensure its suitability for downstream applications.

A survey of reported data reveals a consensus on the melting point, with minor variations attributable to the purity of the sample and the analytical method employed.

| Reported Melting Point/Range | Source/Notes |

| 169.03 °C | A precise value obtained by Differential Scanning Calorimetry (DSC), representing the peak maximum of the melting endotherm.[4] |

| 166-172 °C | A typical melting range reported by chemical suppliers, reflecting minor variations between batches. |

| 148.39 °C | The melting point of the racemic (DL) form of phenylalanine benzyl ester p-toluenesulfonate.[4] |

The significant difference between the melting point of the L-enantiomer (169.03 °C) and the racemate (148.39 °C) is noteworthy. DSC analyses have shown that the enantiomers of the p-toluenesulfonates of phenylalanine benzyl ester melt at considerably higher temperatures than their respective racemates, suggesting that their enantiomeric systems are conglomerates.[4] This underscores the importance of stereochemical purity in defining the melting point of this compound.

Methodologies for Accurate Melting Point Determination

The determination of the melting point is not merely a measurement but a carefully controlled experiment. This section details two primary methodologies, the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC), with an emphasis on establishing self-validating protocols.

Capillary Melting Point Determination: A Validated Approach

The capillary method remains a widely used and reliable technique for melting point determination.[5] A self-validating protocol for this method involves rigorous calibration, precise sample preparation, and controlled heating.

A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range. The slow, controlled heating near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

System Suitability and Calibration:

-

Apparatus Calibration: The accuracy of the melting point apparatus must be verified at regular intervals using certified USP Melting Point Reference Standards.[6][7][8][9][10] Select at least two standards that bracket the expected melting point of this compound (e.g., Phenacetin at ~135 °C and Caffeine at ~235 °C).

-

Acceptance Criteria: The observed melting points of the reference standards must fall within the certified range for the apparatus to be considered calibrated and suitable for use.

Sample Preparation:

-

Drying: Ensure the this compound sample is thoroughly dry. Moisture can act as an impurity and depress the melting point.

-

Grinding: Gently pulverize the sample into a fine powder to ensure uniform packing and efficient heat transfer.

-

Capillary Loading: Pack the dry powder into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[10] This is achieved by tapping the closed end of the tube on a hard surface. Proper packing is essential to avoid air pockets and ensure a sharp, observable melt.

Measurement Procedure:

-

Initial Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (~169 °C).

-

Controlled Heating Rate: Once the initial temperature is reached, reduce the heating rate to 1-2 °C per minute.[11] This slow ramp rate is crucial for accurate determination.

-

Observation and Recording:

-

Onset of Melting: Record the temperature at which the first drop of liquid is observed. This may be preceded by "sintering," where the solid pulls away from the capillary walls.[11]

-

Clear Point: Record the temperature at which the last solid particle melts, and the substance is completely a transparent liquid.

-

-

Reporting: Report the full melting range (e.g., 168.5-169.5 °C). A narrow range (1-2 °C) is indicative of high purity.

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC): Advanced Thermal Analysis

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It provides more quantitative and detailed information than the capillary method, including the enthalpy of fusion (ΔHfus).

As the sample is heated, it undergoes phase transitions that are accompanied by a change in enthalpy. Melting is an endothermic process, meaning the sample absorbs heat. This results in a negative peak on the DSC thermogram. The onset temperature of this peak corresponds to the beginning of melting, and the peak maximum is often reported as the melting point. The area under the peak is proportional to the enthalpy of fusion. DSC can also be used for purity determination based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[13]

System Suitability and Calibration:

-

Temperature and Enthalpy Calibration: Calibrate the DSC instrument using high-purity certified reference materials with known melting points and enthalpies of fusion (e.g., indium). This ensures the accuracy of both the temperature and heat flow measurements.

-

Inert Atmosphere: Conduct the analysis under a dry nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation of the sample at elevated temperatures.

Sample Preparation:

-

Sample Mass: Accurately weigh 2-5 mg of the finely powdered this compound into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to ensure a closed system, preventing any loss of material during the experiment.

Measurement Procedure:

-

Temperature Program:

-

Equilibration: Equilibrate the sample at a starting temperature well below the melting point (e.g., 25 °C).

-

Heating Ramp: Heat the sample at a constant rate of 10 °C/min to a temperature well above the melting point (e.g., 200 °C).

-

-

Data Analysis:

-

Melting Point: Determine the onset temperature and the peak maximum of the endothermic melting event from the resulting thermogram. The peak maximum is often reported as the melting point.

-

Enthalpy of Fusion (ΔHfus): Calculate the area under the melting peak to determine the heat of fusion in J/g.

-

Purity Analysis (Optional): Utilize the instrument's software to perform a purity analysis based on the shape of the melting peak, applying the Van't Hoff equation.[13]

-

Caption: Workflow for DSC Thermal Analysis.

Factors Influencing the Melting Point

The observed melting point of this compound is intrinsically linked to its purity and crystalline form. Understanding the factors that can influence this property is crucial for accurate interpretation of results.

The Role of Purity

The presence of impurities disrupts the regular crystalline lattice of the solid.[14] This disruption weakens the intermolecular forces, requiring less energy to break them. Consequently, impure samples exhibit a lower melting point and a broader melting range. Common impurities in this compound can include:

-

Residual Starting Materials: Unreacted L-phenylalanine, benzyl alcohol, or p-toluenesulfonic acid.

-

Byproducts of Synthesis: Any side-products from the esterification reaction.

-

Enantiomeric Impurity: The presence of the D-enantiomer, which would lead to the formation of the lower-melting racemic mixture.

-

Residual Solvents: Solvents used during synthesis or purification that remain trapped in the crystal lattice.

Synthesis and Purification: The Causal Link to Purity

The method of synthesis and subsequent purification directly impacts the purity of the final product and, therefore, its melting point.

Synthesis: A common and efficient method for preparing this compound is through a Fischer-Speier esterification. This involves refluxing a mixture of L-phenylalanine, p-toluenesulfonic acid, and benzyl alcohol in a solvent like cyclohexane, using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[4] The choice of a non-polar, water-azeotroping solvent is critical to drive the equilibrium towards the ester product.

Purification by Recrystallization: Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is paramount and should be guided by the principle of "like dissolves like," with consideration for the polarity of the compound. For an amino acid salt like this compound, a polar protic solvent such as ethanol or a mixture of ethanol and water could be effective. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the mother liquor. The slow cooling is essential for the formation of a well-ordered crystal lattice, leading to a sharp melting point.

Complementary Analytical Techniques

While melting point determination is a primary characterization technique, it should be used in conjunction with other analytical methods for a comprehensive assessment of the compound's identity and purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11] For this compound, a TGA analysis would reveal its thermal stability and decomposition temperature. A typical TGA protocol would involve heating the sample at a constant rate (e.g., 10 °C/min) in a nitrogen atmosphere. The resulting thermogram would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. This information is complementary to DSC, as it helps to distinguish melting from decomposition. The tosylate salts of similar organic compounds are often thermally stable up to 200-300 °C.[15]

Spectroscopic Characterization

Spectroscopic techniques provide structural confirmation, which is an essential component of identity verification.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons of the phenylalanine, benzyl, and p-toluenesulfonate groups, as well as the aliphatic protons of the amino acid backbone.

-

FTIR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the various functional groups present, including N-H stretches from the protonated amine, C=O stretch from the ester, and S=O stretches from the sulfonate group.

Conclusion

The melting point of this compound is a critical quality attribute, with a literature value of approximately 169 °C for the pure L-enantiomer. Accurate and reliable determination of this parameter requires a holistic approach that combines robust, self-validating experimental protocols with a fundamental understanding of the physicochemical principles at play. By employing calibrated instrumentation, meticulous sample preparation, and controlled analytical conditions, researchers can confidently use the melting point as a reliable indicator of the identity and purity of this important synthetic intermediate. The integration of advanced techniques like DSC and TGA further enhances the characterization, providing a comprehensive thermal profile that is indispensable for applications in drug development and scientific research.

References

- METTLER TOLEDO. (n.d.). Melting Point Reference Standards.

- METTLER TOLEDO. (1999). DSC purity determination. TA UserCom 10.

- NETZSCH Analyzing & Testing. (2017, October 31). Purity Determination of Nipagin by Means of DSC.

- Crea Analytical. (n.d.). Calibration standards for melting point determination.

- PharmaGuideHub. (2024, February 8). CALIBRATION OF MELTING POINT APPARATUS.

- Siddique, S., et al. (2022). Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. Molecules, 27(7), 2316.

- Zhang, Y., et al. (2019).

- Stanford Research Systems. (n.d.). Melting Point Standards per USP Guidelines.

- TutorChase. (n.d.). How do impurities affect the melting point of a substance?.

- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Beilstein Journal of Organic Chemistry, 13, 1338-1346.

- United States Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE.

- METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Giani, S., & Towers, N. M. (2019).

- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.

- Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.

- European Patent Office. (2008).

- SSERC. (n.d.). Melting point determination.

- Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests.

- ChemBK. (2024, April 9). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 1738-78-9 this compound salt AKSci I498 [aksci.com]

- 4. air.unimi.it [air.unimi.it]

- 5. resolvemass.ca [resolvemass.ca]

- 6. mt.com [mt.com]

- 7. CALIBRATION OF MELTING POINT APPARATUS – PharmaGuideHub [pharmaguidehub.com]

- 8. scribd.com [scribd.com]

- 9. uspbpep.com [uspbpep.com]

- 10. thinksrs.com [thinksrs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. EP2398792B1 - Tosylate salt of a 5-pyrazolyl-2-pyridone derivative, useful in the treatment of copd - Google Patents [patents.google.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

L-phenylalanine benzyl ester p-toluenesulfonate safety data sheet

An In-depth Technical Guide to the Safe Handling of L-Phenylalanine Benzyl Ester p-Toluenesulfonate

Authored by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for this compound (CAS: 1738-78-9), a critical intermediate in pharmaceutical and biochemical research. As a key building block in peptide synthesis and drug development, understanding its safety profile is paramount for researchers, scientists, and drug development professionals.[1][2] This guide synthesizes available data to provide a framework for safe laboratory practices, emergency preparedness, and risk mitigation.

Compound Identification and Application

This compound is the salt formed between L-phenylalanine benzyl ester and p-toluenesulfonic acid. This salt form often enhances the stability and solubility of the parent amino acid ester, making it a valuable reagent in synthetic organic chemistry.[1]

-

Primary Applications: It serves as a crucial intermediate in the synthesis of peptides and proteins.[1] Its role as a precursor in neurotransmitter synthesis studies also makes it significant in neuropharmacology research.[1][2]

-

Mechanism of Utility: In peptide synthesis, the benzyl ester serves as a carboxyl protecting group for the phenylalanine residue, preventing unwanted side reactions during peptide bond formation. The tosylate salt form facilitates handling and purification of this otherwise less stable ester.

Hazard Identification and Risk Assessment

The toxicological data for this compound is limited.[3] However, data from various suppliers suggest that the compound should be handled with caution. One supplier has classified the compound with a "Warning" signal word under the Globally Harmonized System (GHS).[4]

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Due to the limited comprehensive toxicological data, it is prudent to treat this compound as potentially hazardous upon acute and chronic exposure. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure in a laboratory setting.

Logical Flow for Hazard Assessment

Caption: Hazard assessment workflow for chemicals with limited data.

Physical and Chemical Properties

Understanding the physical properties of a compound is the first step in designing safe handling and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 1738-78-9 | [1][4][5][6] |

| Molecular Formula | C₂₃H₂₅NO₅S (or C₁₆H₁₇NO₂·C₇H₈O₃S) | [1][5][6] |

| Molecular Weight | ~427.5 g/mol | [1][6] |

| Appearance | White solid powder | [1][3] |

| Melting Point | 166-172 °C | [1][7] |

| Solubility | Soluble in some organic solvents (e.g., ethanol, acetone, dichloromethane).[3] | [3] |

| Stability | Relatively stable at room temperature, but may be affected by heat and light.[3] Stable under recommended storage conditions.[8] | [3][8] |

Safe Handling and Storage Protocols

Given the identified hazards, a multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls

-

Ventilation: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[8][9]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly in any laboratory where this compound is handled.[8]

Administrative Controls

-

Access Control: Only trained and authorized personnel should be permitted to handle this chemical.

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[3][8] Wash hands thoroughly after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct exposure.

Caption: Decision workflow for selecting appropriate PPE.

Storage Requirements

-

Atmosphere: Keep the container tightly sealed and store under an inert atmosphere if possible, as some related compounds are noted as being air-sensitive.[8][9]

-

Location: Store in a dry, well-ventilated area away from heat, light, and incompatible materials.[3][8]

-

Incompatibilities: Keep separate from strong oxidizing agents and strong acids.[8]

Emergency Procedures